molecular formula C23H18N2O3 B3742956 N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No. B3742956
M. Wt: 370.4 g/mol
InChI Key: IEIKHKJGBGAZRL-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as DIBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential applications in various fields. One of its most promising applications is in the field of cancer research. N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has also been studied for its potential applications in the field of neuroscience. This compound has been shown to enhance the release of dopamine, a neurotransmitter that plays a crucial role in reward and motivation. This effect of N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has led to its investigation as a potential treatment for neurological disorders such as Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves the inhibition of the enzyme N-myristoyltransferase (NMT). NMT is an enzyme that plays a crucial role in the post-translational modification of proteins. By inhibiting NMT, N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide disrupts the normal functioning of various cellular processes, leading to the induction of apoptosis in cancer cells and the enhancement of dopamine release in neurons.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide induces apoptosis by activating the intrinsic pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, which activates caspase enzymes and leads to the cleavage of various cellular proteins.
In neurons, N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide enhances the release of dopamine by increasing the activity of the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for the packaging of dopamine into vesicles, which are then released into the synaptic cleft upon neuronal stimulation.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several advantages for lab experiments. It is a potent inhibitor of NMT, making it a useful tool for studying the role of this enzyme in various cellular processes. N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations to using N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in lab experiments. This compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, the mechanism of action of N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is not fully understood, which can make it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One area of interest is the development of N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide derivatives that have improved specificity and potency for NMT inhibition. These derivatives could be used to study the role of NMT in various cellular processes and could also have potential therapeutic applications.
Another area of interest is the investigation of N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide's effects on other cellular processes beyond its inhibition of NMT. This could lead to the discovery of new targets for drug development and could also provide insights into the broader cellular effects of NMT inhibition.
Conclusion
In conclusion, N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, or N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, is a chemical compound that has significant potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide and its derivatives could lead to new discoveries in the fields of cancer research and neuroscience.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-14-6-5-7-15(2)20(14)24-21(26)16-10-12-17(13-11-16)25-22(27)18-8-3-4-9-19(18)23(25)28/h3-13H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIKHKJGBGAZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
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N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
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N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
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N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
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N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
Reactant of Route 6
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N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

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